![molecular formula C22H27N5O2S B2980995 2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-mesitylacetamide CAS No. 1040653-32-4](/img/structure/B2980995.png)
2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-mesitylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[4,3-b]pyridazin-2(3H)-yl moiety, a cyclohexylthio group, and an N-mesitylacetamide group. The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus, which is similar to the 1,2,4-triazolo[4,3-b]pyridazin-2(3H)-yl moiety in this compound, is known to be a privileged pharmacophore with a bioactive profile .Applications De Recherche Scientifique
- CHEMBL4593026 has shown promise as an anticancer agent. Its mechanism of action involves inhibiting specific enzymes or pathways critical for cancer cell survival and proliferation. Researchers are investigating its effectiveness against various cancer types, including breast, lung, and colon cancers. Preclinical studies have demonstrated tumor growth inhibition and apoptosis induction, making it a potential candidate for further clinical trials .
- Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. CHEMBL4593026 exhibits anti-inflammatory properties by modulating key inflammatory pathways. Researchers are exploring its potential in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. By targeting specific inflammatory mediators, this compound may offer novel therapeutic options .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by protein misfolding and aggregation. CHEMBL4593026 interacts with proteins involved in these processes, potentially influencing disease progression. Researchers are investigating its ability to prevent protein aggregation, reduce oxidative stress, and enhance neuronal survival. These findings could lead to innovative treatments for neurodegenerative disorders .
- Antibiotic resistance is a global health concern. CHEMBL4593026 exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Researchers are studying its mode of action and potential synergy with existing antibiotics. By targeting bacterial enzymes or membrane components, this compound may contribute to combating multidrug-resistant pathogens .
- Cardiovascular diseases, including hypertension and atherosclerosis, remain major health challenges. CHEMBL4593026 interacts with proteins involved in vascular function and blood pressure regulation. Researchers are exploring its vasodilatory effects, potential impact on endothelial dysfunction, and ability to modulate lipid metabolism. These insights could lead to novel cardiovascular therapies .
- Metabolic syndrome, diabetes, and obesity are interconnected conditions. CHEMBL4593026 affects metabolic pathways related to glucose homeostasis, lipid metabolism, and adipose tissue function. Researchers are investigating its potential as an insulin sensitizer, lipid-lowering agent, and weight management tool. By targeting specific receptors or enzymes, this compound may address multiple aspects of metabolic health .
Anticancer Potential
Anti-Inflammatory Activity
Neurological Disorders
Antibacterial Properties
Cardiovascular Applications
Metabolic Disorders and Obesity
Orientations Futures
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have profound importance in drug design, discovery, and development . Therefore, this compound could potentially be of interest in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Mécanisme D'action
Target of Action
The primary targets of the compound 2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide are currently unknown . Identifying the primary targets of a compound is crucial for understanding its mechanism of action. This typically involves experimental methods such as affinity chromatography, drug affinity determinations, and responsive target stability .
Biochemical Pathways
The biochemical pathways affected by the compound are also currently unknown . Understanding the affected pathways and their downstream effects is essential for predicting the compound’s impact on cellular function and overall organismal health.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound are critical determinants of its bioavailability These properties influence how the compound is absorbed into the body, distributed to various tissues, metabolized into different forms, and ultimately excreted
Action Environment
The environment in which the compound acts can significantly influence its action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects
Propriétés
IUPAC Name |
2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-14-11-15(2)21(16(3)12-14)23-19(28)13-26-22(29)27-18(24-26)9-10-20(25-27)30-17-7-5-4-6-8-17/h9-12,17H,4-8,13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGGFYDFAYUMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.